Aureonuclemycin
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Overview
Description
Aureonuclemycin is a compound produced by the actinomycete strain Streptomyces aureus. It belongs to the class of adenosine derivatives and has been identified as having significant antibacterial activity. The compound has two forms, with molecular formulas C16H19N5O9 and C10H13N5O3, respectively .
Preparation Methods
Aureonuclemycin is primarily produced through the fermentation of Streptomyces aureus. The industrial fermentation process involves optimizing conditions such as rotation speed, pressure, inoculum age, and dissolved oxygen levels. For instance, a 20 m³ fermentation tank with a rotation speed of 170 rpm, a pressure of 0.05 MPa, and an inoculum age of 36-40 hours is used. The dissolved oxygen level is maintained at 1-30% within 40-80 hours and at >60% in the later period, resulting in a yield of over 3700 mg/L .
Chemical Reactions Analysis
Aureonuclemycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfuric acid for pH adjustment and ethanol for resolution. The major products formed from these reactions are the two forms of this compound with different molecular formulas .
Scientific Research Applications
Aureonuclemycin has a wide range of scientific research applications. It has shown significant antibacterial activity against various pathogens, including Xanthomonas oryzae and Xanthomonas citri. In vivo experiments have demonstrated its protective and therapeutic activity against diseases in rice and citrus plants. Additionally, its lower dosage and production cost compared to commercial drugs make it a promising candidate for agricultural applications .
Mechanism of Action
The mechanism of action of aureonuclemycin involves its interaction with bacterial cells, leading to the inhibition of essential cellular processes. The molecular targets and pathways involved in its antibacterial activity are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein production .
Comparison with Similar Compounds
Aureonuclemycin is similar to other adenosine derivatives, such as herbicidin F. it is unique in its specific antibacterial activity and lower production cost. Other similar compounds include various herbicidin analogues, which also exhibit antibacterial, antifungal, and antiparasitic activities .
Properties
Molecular Formula |
C16H19N5O9 |
---|---|
Molecular Weight |
425.35 g/mol |
IUPAC Name |
(1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylic acid |
InChI |
InChI=1S/C16H19N5O9/c17-12-6-13(19-2-18-12)21(3-20-6)14-8(23)9-4(28-14)1-5-16(27,30-9)11(24)7(22)10(29-5)15(25)26/h2-5,7-11,14,22-24,27H,1H2,(H,25,26)(H2,17,18,19)/t4-,5-,7-,8-,9+,10+,11+,14-,16-/m1/s1 |
InChI Key |
OJKCJHCMNLAGNV-LSXCWCRBSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@@]5([C@@H]1O[C@@H]([C@H]([C@@H]5O)O)C(=O)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5(C1OC(C(C5O)O)C(=O)O)O |
Origin of Product |
United States |
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